6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine
Overview
Description
6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Facile Synthesis and Chemical Reactivity
- The presence of the chloro group on pyrazine enables the creation of versatile new synthetic scaffolds through palladium-catalyzed Suzuki–Miyaura and Sonogashira cross-coupling reactions. These products are obtained in high yields under mild conditions, offering a safe and convenient method for electrocyclisation (Mal et al., 2015).
Advanced Derivative Synthesis
- The chemical structure of 6-Chloro-N-(3-pyridinylmethyl)-2-pyrazinamine allows for the synthesis of complex derivatives such as pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]-quinoxaline, showcasing its potential in creating diverse heterocyclic compounds (Kim et al., 1990).
Exploration in Medicinal Chemistry
- The compound's structure facilitates the synthesis of substituted pyridazine-3,6-diamines, a promising scaffold in medicinal chemistry. This approach utilizes the unreactive nature of the pyridazine 3-amino group, allowing for selective transformations without additional protective measures (Wlochal & Bailey, 2015).
Pharmaceutical Research and Molecular Docking
- In pharmaceutical research, the compound has been used to synthesize novel pyridine derivatives with potential antimicrobial and antioxidant activities. Molecular docking screenings have revealed moderate to good binding energies, indicating its potential in drug discovery (Flefel et al., 2018).
Environmental Impact Studies
- Environmental studies have identified N-Glucosyl metabolites of similar compounds in red beets, indicating the compound's potential transformation and interaction within biological systems (Ries et al., 1968).
Properties
IUPAC Name |
6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-6-13-7-10(15-9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQTMUXKDCUKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.